D-[UL-13C5]Xylose

Metabolic flux analysis Quantitative mass spectrometry Isotopic tracer

D-[UL-13C5]Xylose delivers +5 Da mass shift for unambiguous metabolic tracing. Its uniform 13C labeling ensures comprehensive carbon pathway mapping via MIDA, unlike single-site labels. High isotopic (99%) and chemical (≥99%) purity make it ideal for sensitive GC-MS/LC-MS applications and safe, repeatable clinical breath tests, eliminating radioactive waste.

Molecular Formula C5H10O5
Molecular Weight 155.09 g/mol
Cat. No. B1512792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[UL-13C5]Xylose
Molecular FormulaC5H10O5
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeySRBFZHDQGSBBOR-DEQZYICDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[UL-13C5]Xylose: A Uniformly 13C-Labeled Pentose Tracer for High-Fidelity Metabolic Studies and Diagnostic Breath Testing


D-[UL-13C5]Xylose is a uniformly carbon-13 labeled isotopologue of the aldopentose D-xylose, in which all five carbon atoms are substituted with the stable isotope 13C [1]. This compound serves as a critical tracer for investigating carbohydrate metabolism, mapping central carbon pathways, and diagnosing gastrointestinal absorption disorders. Its uniform labeling (U-13C5) ensures that every carbon in the molecule contributes to the isotopic signal, providing comprehensive pathway tracking compared to single-site labeled analogs [2]. The high isotopic enrichment (99.1% 13C) and chemical purity (99.9%) make it suitable for sensitive analytical applications including GC-MS, LC-MS, and isotope ratio mass spectrometry [1].

Why D-[UL-13C5]Xylose Cannot Be Substituted by Alternative Labeled Xylose Analogs


Substituting D-[UL-13C5]Xylose with other labeled xylose derivatives (e.g., single-site 13C-labeled, 14C-radiolabeled, or deuterated analogs) compromises experimental integrity due to differences in labeling pattern, isotopic enrichment, and detection modality. Uniform 13C labeling provides a mass shift of +5 Da, enabling unambiguous resolution from natural abundance isotopologues and allowing complete metabolic pathway mapping via mass isotopomer distribution analysis [1]. In contrast, single-site 13C labels (e.g., D-[1-13C]xylose) restrict tracing to reactions directly involving the labeled carbon, obscuring downstream metabolic fates. The 14C-xylose analog, while diagnostically comparable, introduces radioactive waste, regulatory burdens, and safety concerns, making the stable 13C version the preferred choice for clinical and laboratory settings [2].

Quantitative Evidence for D-[UL-13C5]Xylose Differentiation


Superior Isotopic Enrichment and Chemical Purity for High-Resolution Mass Spectrometry

D-[UL-13C5]Xylose synthesized via the five-step carbon chain shortening method achieves a 13C isotopic abundance of 99.1% and a chemical purity of 99.9% [1]. This level of enrichment exceeds the typical 98-99% enrichment offered by many commercial single-site labeled xylose analogs and ensures that the observed mass isotopomer distributions in metabolic flux studies are not confounded by unlabeled contaminants. The high purity minimizes interference in GC-MS and LC-MS analyses, enabling accurate quantification in complex biological matrices [1].

Metabolic flux analysis Quantitative mass spectrometry Isotopic tracer

Comparable Diagnostic Accuracy to Radioactive 14C-Xylose with Superior Safety Profile

In a controlled clinical trial comparing 13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease, the 13C-xylose breath test demonstrated diagnostic accuracy comparable to the 14C-xylose breath test [1]. Both tests discriminated between coeliac patients and healthy controls with high sensitivity (84-95%) and specificity (87-94%) using a 210-minute gas fraction index (30 min/210 min) [1]. The 13C-xylose test, however, avoids the radioactive waste disposal, regulatory compliance, and radiation exposure concerns inherent to 14C-labeled compounds.

Coeliac disease Breath test Malabsorption

Validated Clinical Utility in Pediatric Small Bowel Bacterial Overgrowth Diagnosis

A clinical trial evaluating the 13C-xylose breath test in children demonstrated 100% sensitivity for detecting small bowel bacterial overgrowth (SBBO) when using a 50 mg oral dose [1]. In patients with confirmed SBBO (2x10^5-3.5x10^5 gram-negative rods by duodenal culture), peak 13CO2 excretion in breath exceeded the maximum level observed in healthy controls at corresponding time points [1]. This performance validates the compound's suitability for non-invasive diagnostic applications in pediatric populations, where radioactive alternatives are contraindicated.

Small bowel bacterial overgrowth Pediatric gastroenterology Breath test

Defined Synthesis Route with Quantified Yield for Reproducible Procurement Specifications

D-[UL-13C5]Xylose is synthesized via a well-characterized five-step process starting from D-glucose-U-13C6, achieving a total yield of 38.6% [1]. This defined synthetic pathway ensures batch-to-batch consistency and provides a benchmark for evaluating alternative synthetic approaches. The availability of detailed analytical characterization (GC, GC-MS, HPLC, LC-MS) for all intermediates enables rigorous quality control and verification of isotopic integrity [1].

Chemical synthesis Quality control Isotope chemistry

Optimal Application Scenarios for D-[UL-13C5]Xylose Based on Quantified Evidence


High-Resolution Metabolic Flux Analysis (13C-MFA) in Microbial Systems

The uniform 13C labeling of D-[UL-13C5]Xylose enables comprehensive mapping of central carbon metabolism via mass isotopomer distribution analysis. Studies in Xanthomonas oryzae demonstrate that feeding with 40% [13C5]xylose allows tracking of carbon flux through the pentose phosphate pathway, Entner-Doudoroff pathway, and TCA cycle via GC-MS analysis of proteinogenic amino acids [1]. This application is critical for metabolic engineering, bioprocess optimization, and understanding microbial pathogenesis.

Non-Invasive Diagnostic Breath Testing for Gastrointestinal Disorders

D-[UL-13C5]Xylose serves as an oral tracer for assessing small intestinal absorptive function and detecting bacterial overgrowth. Clinical studies confirm that the 13C-xylose breath test discriminates coeliac patients from healthy controls with 84-95% sensitivity and 87-94% specificity [2], and detects pediatric small bowel bacterial overgrowth with 100% sensitivity at a 50 mg dose [3]. The stable isotope eliminates radiation exposure, making it suitable for repeated testing in clinical trials and pediatric populations.

LC-MS/MS-Based Quantification of Sugar Probes in Pharmacokinetic Studies

The high isotopic enrichment (99.1% 13C) and chemical purity (99.9%) of D-[UL-13C5]Xylose make it an ideal internal standard for LC-MS/MS assays quantifying intestinal permeability and absorptive capacity [4]. When used as a stable isotope-labeled internal standard, it corrects for matrix effects and ionization variability, enabling accurate simultaneous quantification of multiple sugar probes (e.g., lactulose, rhamnose, xylose, 3-O-methylglucose) in plasma [4].

Technical Documentation Hub

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